molecular formula C20H14N2O8S2 B14560687 5-Hydroxy-3-[2-(naphthalen-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid CAS No. 62106-18-7

5-Hydroxy-3-[2-(naphthalen-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid

Cat. No.: B14560687
CAS No.: 62106-18-7
M. Wt: 474.5 g/mol
InChI Key: DCNZDRHSAYHRBG-UHFFFAOYSA-N
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Description

5-Hydroxy-3-[2-(naphthalen-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core with multiple functional groups, including hydroxyl, hydrazinylidene, and sulfonic acid groups, which contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3-[2-(naphthalen-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid typically involves the condensation of naphthalene derivatives with hydrazine compounds. One common method includes the reaction of 2-naphthylhydrazine with 3-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice. Advanced purification techniques like column chromatography or crystallization may be employed to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-[2-(naphthalen-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield naphthoquinones, while reduction of the hydrazinylidene group may produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-[2-(naphthalen-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the sulfonic acid groups may enhance the compound’s solubility and facilitate its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-Hydroxy-3-[2-(naphthalen-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid stands out due to its dual sulfonic acid groups, which enhance its solubility and reactivity. This unique feature makes it particularly useful in applications requiring high solubility and specific reactivity patterns .

Properties

CAS No.

62106-18-7

Molecular Formula

C20H14N2O8S2

Molecular Weight

474.5 g/mol

IUPAC Name

4,5-dihydroxy-3-(naphthalen-2-yldiazenyl)naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C20H14N2O8S2/c23-16-10-15(31(25,26)27)8-13-9-17(32(28,29)30)19(20(24)18(13)16)22-21-14-6-5-11-3-1-2-4-12(11)7-14/h1-10,23-24H,(H,25,26,27)(H,28,29,30)

InChI Key

DCNZDRHSAYHRBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)O)O

Origin of Product

United States

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